molecular formula C14H20F3N3O3 B11503245 methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

Cat. No.: B11503245
M. Wt: 335.32 g/mol
InChI Key: KNFCCEOTOOJKJN-UHFFFAOYSA-N
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Description

Methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound that belongs to the class of oxadiazines. Oxadiazines are heterocyclic compounds containing an oxygen and two nitrogen atoms within a six-membered ring. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps:

    Formation of the Oxadiazine Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and esters, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Dimethylamino Substitution: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the oxadiazine ring or the trifluoromethyl group, potentially leading to the formation of amines or hydrocarbons.

    Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexylamines or hydrocarbons.

    Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Molecular Probes: Its fluorescent properties can be exploited in the development of molecular probes for imaging studies.

Medicine

    Drug Development: The compound’s stability and lipophilicity make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

    Agriculture: It can be used in the formulation of agrochemicals, such as pesticides or herbicides.

    Pharmaceuticals: Its unique properties make it suitable for the development of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the dimethylamino group may facilitate its interaction with specific active sites. The oxadiazine ring provides a rigid framework that helps in maintaining the compound’s structural integrity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyclohexyl-4H-1,3,5-oxadiazine-4-carboxylate: Lacks the trifluoromethyl and dimethylamino groups, resulting in different chemical properties.

    Methyl 2-cyclohexyl-6-(dimethylamino)-4H-1,3,5-oxadiazine-4-carboxylate: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.

    Methyl 2-cyclohexyl-6-(dimethylamino)-4-(methyl)-4H-1,3,5-oxadiazine-4-carboxylate: Substitutes the trifluoromethyl group with a methyl group, altering its chemical behavior.

Uniqueness

Methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity, metabolic stability, and binding affinity. These properties make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C14H20F3N3O3

Molecular Weight

335.32 g/mol

IUPAC Name

methyl 2-cyclohexyl-6-(dimethylamino)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate

InChI

InChI=1S/C14H20F3N3O3/c1-20(2)12-19-13(11(21)22-3,14(15,16)17)18-10(23-12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3

InChI Key

KNFCCEOTOOJKJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(N=C(O1)C2CCCCC2)(C(=O)OC)C(F)(F)F

Origin of Product

United States

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